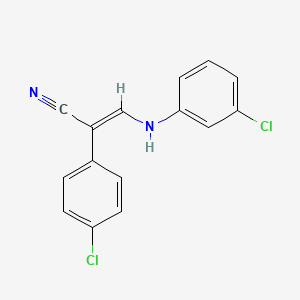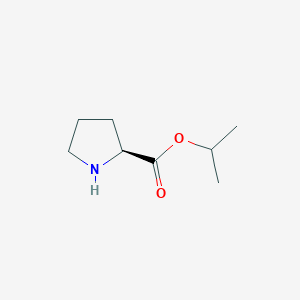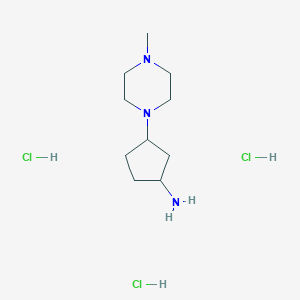![molecular formula C17H17N3O2 B2992882 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034245-92-4](/img/structure/B2992882.png)
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It is part of a series of compounds that have been studied for their potential as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs) .
Synthesis Analysis
The synthesis of this compound involves the production of tetrahydropyrazolo[1,5-a]pyrazines from corresponding pyrazole-5-carboxylic acids and aminoacetals . The synthetic scheme contains five steps, the first three of which are one-pot, and allows for the production of compounds in fairly good yields .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This scaffold allows for the introduction of different substituents, neutral or functionalized, in different positions of the pyrazole and/or piperazine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the production of tetrahydropyrazolo[1,5-a]pyrazines from corresponding pyrazole-5-carboxylic acids and aminoacetals . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .Wissenschaftliche Forschungsanwendungen
Antiallergic Applications
- Antiallergic Activity: Certain pyridinecarboxamides, including compounds similar to the one , have been shown to exhibit significant antiallergic activity. These compounds were evaluated using the passive cutaneous anaphylaxis (PCA) assay, demonstrating their potential as antiallergic agents (Honma et al., 1983); (Honma et al., 1984).
Synthesis and Functionalization
- Synthesis and Reactivity: Research on similar compounds has focused on their synthesis and reactivity. For instance, the study of the functionalization reactions of related pyrazole-carboxylic acids and acid chlorides provides insights into the synthesis pathways of such compounds (Yıldırım et al., 2005).
Biological Activity
Antiviral and Cytostatic Activity
Nucleoside and nucleotide derivatives of related pyrazole-carboxamides have been tested for antiviral and cytostatic activity. These studies have contributed to understanding the therapeutic potential of these compounds in treating viral infections and cancer (Petrie et al., 1986).
Antibacterial Activity
Pyrazolopyridine derivatives, which are structurally related to the compound , have been synthesized and screened for antibacterial activity against various bacterial strains. This research indicates their potential use as antibacterial agents (Panda et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
The compound and its derivatives have shown promise as potential anti-HBV therapeutic agents . Future research could focus on further optimizing these compounds to increase their efficacy and reduce any potential side effects. Additionally, the synthetic scheme used to produce these compounds could be further refined to increase yields and reduce costs .
Eigenschaften
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(16-9-12-5-1-2-7-15(12)22-16)18-10-13-11-19-20-8-4-3-6-14(13)20/h1-2,5,7,9,11H,3-4,6,8,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUNCNONQDQVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=CC=CC=C4O3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2992803.png)

![1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2992805.png)





![3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2992814.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2992817.png)
![3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2992818.png)

![3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2992820.png)
